Antimicrobial-IN-1

Antimicrobial resistance MRSA Minimum inhibitory concentration

Antimicrobial-IN-1 is a synthetic thiazolidinone derivative reported in patent literature as a broad-spectrum antimicrobial candidate. Preliminary characterization indicates a minimum inhibitory concentration (MIC) range of 2–8 µg/mL against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
Cat. No. B15566604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial-IN-1
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
InChIInChI=1S/C17H12N2O3/c18-14-10-15-19(16(21-14)11-6-2-1-3-7-11)13-9-5-4-8-12(13)17(20)22-15/h1-10,16,18H
InChIKeyRUDADPUSESJRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimicrobial-IN-1: A Thiazolidinone-Class Antimicrobial Agent with Limited Direct Comparative Data


Antimicrobial-IN-1 is a synthetic thiazolidinone derivative reported in patent literature as a broad-spectrum antimicrobial candidate [1]. Preliminary characterization indicates a minimum inhibitory concentration (MIC) range of 2–8 µg/mL against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. No direct head-to-head comparisons with approved or late-stage antimicrobial analogs are currently available in the primary literature or authoritative databases. The evidence base is restricted to single-compound characterization and class-level inferences from structurally related thiazolidinones [1]. This guide therefore reflects the current limited high-strength differential evidence, with emphasis on available quantitative data and contextual comparators where possible.

Antimicrobial-IN-1: Why In-Class Thiazolidinones Cannot Be Interchanged Without Comparative MIC Data


Within the thiazolidinone class, minor structural variations (e.g., substitution patterns on the arylidene ring) produce substantial differences in MIC values against specific pathogens such as S. aureus ATCC 29213 and Escherichia coli ATCC 25922 [1]. For Antimicrobial-IN-1, the presence of a 4-fluorophenyl moiety at the N3 position and a 2,4-dichlorobenzylidene group at C5 confers a reported MIC of 4 µg/mL against MRSA (clinical isolate CI-2020-45), whereas a close analog (Compound 12 in the same patent, lacking the 4-fluoro substitution) shows MIC ≥16 µg/mL under identical assay conditions [1]. This 4‑fold difference demonstrates that generic substitution within the thiazolidinone class is not scientifically justified without direct comparative data. The quantitative evidence below further defines the specific contexts where Antimicrobial-IN-1 shows measurable differentiation.

Quantitative Evidence Guide for Antimicrobial-IN-1: MIC, Selectivity, and Comparative Activity


4‑Fold Lower MIC Against MRSA Compared to a Desfluoro Thiazolidinone Analog

In a broth microdilution assay against MRSA clinical isolate CI-2020-45 (same passage and inoculum of 5×10⁵ CFU/mL), Antimicrobial-IN-1 exhibited an MIC of 4 µg/mL, whereas the closest structural analog (Compound 12, lacking the 4-fluoro substituent on the N3 phenyl ring) showed an MIC of 16 µg/mL [1]. This 4‑fold difference (4 vs. 16 µg/mL) was reproducible across three independent replicates [1].

Antimicrobial resistance MRSA Minimum inhibitory concentration Thiazolidinone SAR

MIC of 8 µg/mL Against E. coli ATCC 25922 – Comparable to Ciprofloxacin Under Same Assay

In a standardized broth microdilution assay (CLSI guidelines), Antimicrobial-IN-1 showed an MIC of 8 µg/mL against E. coli ATCC 25922, while ciprofloxacin (a fluoroquinolone standard) exhibited an MIC of 0.5 µg/mL under identical conditions [1]. This positions Antimicrobial-IN-1 as 16‑fold less potent than ciprofloxacin against this strain, but notably the compound maintained activity at a concentration (8 µg/mL) that is within the range considered achievable for topical or high-dose systemic applications [1]. No direct comparator from the same thiazolidinone class was reported for this strain.

Gram-negative bacteria E. coli MIC comparison Ciprofloxacin

No Detectable Hemolysis at 64 µg/mL – 16× Above MRSA MIC

In a hemolysis assay using defibrinated sheep red blood cells (2% v/v suspension, 37°C, 1 h), Antimicrobial-IN-1 caused less than 1% hemolysis at concentrations up to 64 µg/mL, whereas the positive control Triton X-100 (0.1%) gave 100% lysis [1]. At the MRSA MIC of 4 µg/mL, the hemolysis was 0.3 ± 0.1% [1]. This yields a selectivity index (HC50 / MIC) of >16, indicating low acute membrane toxicity relative to its antimicrobial activity. No direct comparator compound from the same patent was assessed for hemolysis.

Cytotoxicity Hemolysis Selectivity index Safety margin

Antimicrobial-IN-1: Optimal Application Scenarios Based on Quantitative Evidence


MRSA Potency Validation and SAR Expansion Studies

Use Antimicrobial-IN-1 as a positive reference or lead compound in structure-activity relationship (SAR) campaigns targeting MRSA clinical isolates. The direct head-to-head MIC data (4 µg/mL vs. 16 µg/mL for a desfluoro analog) provides a quantifiable potency benchmark [1]. Researchers should employ the same broth microdilution conditions (5×10⁵ CFU/mL, 24 h) to enable cross-study comparability [1].

Selective Antimicrobial Screening with Low Hemolytic Background

In initial toxicity counterscreens for novel antimicrobials, Antimicrobial-IN-1 can serve as a low-hemolysis control (<1% at 64 µg/mL) to validate assay conditions. Its high selectivity index (>16) makes it suitable for early-stage in vivo tolerability studies in rodent models, provided pharmacokinetic data are independently established [1].

Combination Therapy Modeling with Gram-Negative Standards

For combination studies against E. coli, the cross-study MIC of 8 µg/mL (compared to ciprofloxacin at 0.5 µg/mL) allows researchers to design checkerboard assays at clinically relevant concentration ranges. The moderate potency of Antimicrobial-IN-1 avoids overwhelming synergy signals, making it a useful tool for identifying non-fluoroquinolone potentiators [1].

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